molecular formula C8H13N3O B1501664 N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine

N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine

Cat. No.: B1501664
M. Wt: 167.21 g/mol
InChI Key: YZFRGZKVYQWTDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethanone oxime group attached to the pyrazole ring. It has various applications in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine typically involves the reaction of 1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The ethanone oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyrazole ring can also interact with various biological pathways, modulating their function. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone
  • 1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethanone
  • 1-(3-Methyl-1H-pyrazol-4-yl)ethanone

Uniqueness

N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar pyrazole derivatives that lack the oxime functionality .

Properties

IUPAC Name

N-[1-(1-ethyl-5-methylpyrazol-4-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-4-11-7(3)8(5-9-11)6(2)10-12/h5,12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFRGZKVYQWTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C(=NO)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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